Isoprofen

Catalog No.
S530943
CAS No.
57144-56-6
M.F
C15H20O2
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoprofen

CAS Number

57144-56-6

Product Name

Isoprofen

IUPAC Name

2-(2-propan-2-yl-2,3-dihydro-1H-inden-5-yl)propanoic acid

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-9(2)13-7-12-5-4-11(6-14(12)8-13)10(3)15(16)17/h4-6,9-10,13H,7-8H2,1-3H3,(H,16,17)

InChI Key

RYDUZJFCKYTEHX-UHFFFAOYSA-N

SMILES

CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2-(2-isopropyl-5-indanyl)propionic acid, 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,R*))-isomer, 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,S*))-isomer, 2-(2-isopropyl-5-indanyl)propionic acid, (S-(R*,S*))-isomer, 2-(2-isopropyl-5-indanyl)propionic acid, sodium salt, 2-(2-isopropylindan-5-yl)propionic acid, UP 517-03, UP-517-03, UP-51703

Canonical SMILES

CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O

Description

The exact mass of the compound Isoprofen is 232.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Isoprofen, commonly known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. Its IUPAC name is 2-[4-(2-methylpropyl)phenyl]propanoic acid, and its chemical formula is C₁₃H₁₈O₂. This compound operates primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the conversion of arachidonic acid to prostaglandins—key mediators in pain and inflammation pathways .

That are essential for its synthesis and metabolic processes:

  • Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group to isobutylbenzene, forming p-isobutylacetophenone. This is a critical step in the synthesis of ibuprofen .
  • Reduction: The ketone group in p-isobutylacetophenone is reduced to form an alcohol using sodium borohydride, facilitating further reactions .
  • Grignard Reaction: A Grignard reagent is formed and reacted with carbon dioxide to yield ibuprofen after protonation .
  • Phase I Metabolism: In the body, ibuprofen is metabolized primarily through hydroxylation and oxidation by cytochrome P450 enzymes, leading to various hydroxylated and carboxylated metabolites .

Ibuprofen exhibits significant biological activity, primarily through its inhibition of cyclooxygenase enzymes. This action reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation. The compound also possesses antipyretic properties, making it effective in reducing fever. Its efficacy is largely attributed to the (S)-enantiomer, which has a higher affinity for the COX enzymes compared to the (R)-enantiomer .

The industrial synthesis of ibuprofen typically follows a multi-step process:

  • Friedel-Crafts Acylation: Isobutylbenzene reacts with acetic anhydride in the presence of a Lewis acid catalyst to form p-isobutylacetophenone.
  • Reduction: The ketone group undergoes reduction using sodium borohydride to yield an alcohol.
  • Chlorination: The alcohol is converted into a more reactive chloride.
  • Grignard Reaction: The Grignard reagent is formed and reacted with carbon dioxide.
  • Protonation: The final product, ibuprofen, is obtained after protonation of the intermediate .

Ibuprofen can interact with various drugs and substances, which may enhance or diminish its effects. Notable interactions include:

  • Anticoagulants: Increased risk of bleeding when taken with warfarin.
  • Other NSAIDs: Increased risk of gastrointestinal toxicity when combined with other NSAIDs.
  • Diuretics: Ibuprofen may reduce the efficacy of certain diuretics .

These interactions underscore the importance of consulting healthcare providers before combining ibuprofen with other medications.

Ibuprofen belongs to a class of compounds known as propionic acid derivatives. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
NaproxenC₁₄H₁₄O₃Longer half-life; often used for chronic pain
KetoprofenC₁₃H₁₈O₂Stronger anti-inflammatory properties
FlurbiprofenC₁₃H₁₈O₂More potent anti-inflammatory effects
DiclofenacC₁₄H₁₄ClNMore selective for COX-2; used for acute pain

Uniqueness of Ibuprofen

Ibuprofen's unique characteristics include its dual action on both cyclooxygenase enzymes and its relatively low side effect profile compared to other NSAIDs. Its effectiveness as both an analgesic and anti-inflammatory agent makes it a versatile choice in pain management therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

232.146329876 g/mol

Monoisotopic Mass

232.146329876 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

18751GAD0P

Wikipedia

Isoprofen

Dates

Modify: 2024-02-18
1: Hertz F, Chevrier MM, Dumeur G, Lwoff JM. The antipyretic effect of UP 517-03 in the rabbit. Agents Actions. 1979 Dec;9(5-6):516-20. PubMed PMID: 317572.
2: Hertz F, Ranson M, Lwoff JM. Pharmacological properties of a new anti-inflammatory agent: 2-(2-isopropyl-5-indanyl)propionic acid (UP 517-03). Arzneimittelforschung. 1980;30(9):1549-57. PubMed PMID: 6970037.
3: Hutt AJ, Caldwell J. The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences. J Pharm Pharmacol. 1983 Nov;35(11):693-704. Review. PubMed PMID: 6139449.
4: Tanaka Y, Hayashi R. Stereospecific inversion of configuration of 2-(2-isopropylindan-5-yl)-propionic acid in rats. Chem Pharm Bull (Tokyo). 1980 Aug;28(8):2542-5. PubMed PMID: 7428133.

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